N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
N-(3-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS: 921793-23-9) is a sulfonamide derivative featuring a pyridazine core substituted with a methylsulfonyl group and a tetrahydronaphthalene sulfonamide moiety. Its molecular formula is C₂₁H₂₁N₃O₄S₂, with a molecular weight of 443.5 g/mol . The structure includes a pyridazine ring (a six-membered aromatic heterocycle with two nitrogen atoms) linked to a phenyl group at position 3, which is further substituted with the methylsulfonyl (-SO₂CH₃) group.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-29(25,26)21-12-11-20(22-23-21)17-7-4-8-18(13-17)24-30(27,28)19-10-9-15-5-2-3-6-16(15)14-19/h4,7-14,24H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBXNQAWQPBESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets. They have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities.
Mode of Action
It is known that pyridazine derivatives interact with their targets in a variety of ways, leading to a range of physiological effects. The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Analysis
Biochemical Properties
The role of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in biochemical reactions is not yet fully understood. Pyridazine derivatives, which are structurally similar, have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities
Biological Activity
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS No. 921837-66-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Pyridazine ring : Contributes to the compound's reactivity and biological properties.
- Methylsulfonyl group : Enhances solubility and may influence biological interactions.
- Tetrahydronaphthalene moiety : Provides structural stability and may affect binding affinity to biological targets.
Molecular Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 396.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes or receptors involved in disease pathways.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory or cancerous processes.
- Receptor Modulation : It could bind to receptors, altering their activity and downstream signaling pathways.
Anticancer Activity
Preliminary studies suggest that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest. For example, related compounds have demonstrated significant inhibition of cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.
Anti-inflammatory Effects
The presence of the sulfonamide group is often associated with anti-inflammatory properties. Compounds similar to this compound have been reported to reduce inflammation in preclinical models by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Cytotoxicity Assessment :
-
Inflammation Model :
- Experimental models demonstrated that sulfonamide-containing compounds can significantly reduce markers of inflammation, supporting the hypothesis that this compound may also possess anti-inflammatory properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the sulfonamide and heterocyclic families.
Pyridazine-Based Sulfonamides
Compound 7a (6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate):
- Molecular Formula : C₁₂H₁₃N₃O₆S₂.
- Key Features : Pyridazine ring with a 6-oxo group, 4-sulfamoylphenyl substituent, and methanesulfonate ester.
- Synthesis : Prepared via sulfonyl chloride coupling in pyridine .
- Comparison : Unlike the target compound, 7a lacks the tetrahydronaphthalene sulfonamide moiety and features a sulfamoylphenyl group instead of a methylsulfonyl-substituted phenyl. The 6-oxo group may enhance hydrogen-bonding interactions but reduce metabolic stability compared to the methylsulfonyl group.
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS: 921831-74-5):
- Molecular Formula : C₂₃H₂₅N₃O₄S.
- Key Features: Pyridazinone (6-oxo) core, 4-methoxyphenyl substituent, and ethyl-linked tetrahydronaphthalene sulfonamide.
- Comparison : The 6-oxo group introduces a polarizable ketone, contrasting with the electron-withdrawing methylsulfonyl group in the target compound. The methoxy substituent may enhance solubility but reduce electrophilic reactivity .
Sulfonamides with Heterocyclic Cores
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) :
- Molecular Formula : C₁₂H₁₁N₃O₂S₂.
- Key Features : Imidazo[2,1-b]thiazole core with a 4-(methylsulfonyl)phenyl group.
- Activity : Potent COX-2 inhibitor (IC₅₀ ~50 nM) .
- Comparison : While both compounds share the methylsulfonylphenyl group, the imidazothiazole core may confer distinct electronic properties compared to pyridazine. The absence of a sulfonamide group in Compound 5 suggests divergent target specificity.
N-(2-(2-(Pyridin-3-yl)thiazol-4-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (CAS: 863512-07-6):
- Molecular Formula : C₂₀H₂₁N₃O₂S₂.
- Key Features : Thiazole-pyridine hybrid linked to tetrahydronaphthalene sulfonamide.
- The ethyl linker may increase flexibility compared to the rigid phenyl group in the target compound .
Sulfonamide Derivatives with Oxadiazole Moieties
N-(2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide :
- Molecular Formula: Not explicitly stated (estimated C₂₅H₂₃N₅O₃S).
- Key Features : 1,2,4-Oxadiazole ring with pyridin-3-yl substitution and tetrahydronaphthalene sulfonamide.
- Comparison : The oxadiazole ring, a bioisostere for ester or amide groups, may improve metabolic stability. However, the absence of a methylsulfonyl group limits direct functional analogy to the target compound .
Structural and Functional Analysis
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
Pyridazine Ring Construction
Modern approaches employ [4+2] cycloaddition strategies using 1,2-diaza-1,3-dienes and enamine precursors. For the 6-methylsulfonyl derivative:
Stepwise Protocol:
- Condensation of glyoxal with methyl vinyl ketone yields 3,6-dimethylpyridazine
- Selective oxidation at C6 using Mn(OAc)₃/HFIP system (94% yield)
- Sulfurylation via Michaelis-Arbuzov reaction with P(S)Cl₃ followed by oxidation with mCPBA
Key Parameters:
- Temperature: -20°C for Mn-mediated oxidation
- Solvent: Hexafluoroisopropanol (HFIP) for enhanced oxidative stability
- Yield Optimization: 78-82% over three steps
Halogenation for Cross-Coupling
Phenyl Linker Preparation
Directed Lithiation for Meta-Substitution
Overcoming para-directing effects of sulfonamides:
- Protected aniline (Boc-group) subjected to LDA-mediated deprotonation
- Trapping with trimethylborate yields 3-boronic acid pinacol ester
- Boc deprotection under acidic conditions yields 3-aminophenylboronic acid
Analytical Data:
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 7.45 (t, J = 7.8 Hz, 1H), 7.32 (d, J = 7.6 Hz, 1H), 6.98 (d, J = 7.6 Hz, 1H), 3.85 (s, 2H)
Tetrahydronaphthalene Sulfonation
Regioselective Sulfurylation
Directing group strategy enables C2 selectivity:
Temporary O-Director Installation
Sulfonyl Chloride Formation
$$
\text{2-SO}3\text{H-THN} + \text{PCl}5 \xrightarrow{\text{reflux}} \text{2-SO}_2\text{Cl-THN} \quad (95\%\text{ conversion})
$$
Challenges Addressed:
- Competing C1 sulfonation minimized through steric bulk of triflate
- PCl₃/PCl₅ mixture prevents over-chlorination
Convergent Assembly
Suzuki-Miyaura Coupling
Critical for biaryl linkage:
$$
\text{3-Cl-6-MeSO}2\text{-pyridazine} + \text{3-NH}2\text{-PhBpin} \xrightarrow{\text{Pd(dppf)Cl}2} \text{3-(6-MeSO}2\text{-pyridazinyl)aniline} \quad (88\%\text{ yield})
$$
Optimized Conditions:
- Catalyst: Pd(dppf)Cl₂ (3 mol%)
- Base: Cs₂CO₃ (3 equiv)
- Solvent: DME/H₂O (4:1)
- Temperature: 80°C, 12h
Sulfonamide Coupling
Nucleophilic aromatic substitution under Schotten-Baumann conditions:
$$
\text{3-(6-MeSO}2\text{-pyridazinyl)aniline} + \text{2-SO}2\text{Cl-THN} \xrightarrow{\text{Et}_3\text{N}} \text{Target Molecule} \quad (76\%\text{ yield})
$$
Purification Protocol:
- Sequential washing with 5% HCl → sat. NaHCO₃ → brine
- Recrystallization from EtOAc/hexanes (3:7)
Analytical Characterization
Spectroscopic Validation
$$ ^1\text{H NMR} (500 MHz, DMSO-d₆):
- δ 8.72 (d, J = 8.5 Hz, 1H, Pyridazine H4)
- δ 8.15 (d, J = 8.5 Hz, 1H, Pyridazine H5)
- δ 7.89 (s, 1H, Ph-H2)
- δ 7.64 (d, J = 7.8 Hz, 1H, Ph-H6)
- δ 7.51 (t, J = 7.7 Hz, 1H, Ph-H5)
- δ 3.31 (s, 3H, SO₂CH₃)
HRMS (ESI+):
- Calculated for C₂₁H₂₁N₃O₄S₂: 451.0954
- Found: 451.0956 [M+H]⁺
Process Optimization Challenges
Sulfur Oxidation State Control
Critical issue in methylsulfonyl installation:
| Reagent System | Conversion (%) | Sulfone/Sulfoxide Ratio |
|---|---|---|
| mCPBA | 92 | 98:2 |
| H₂O₂/AcOH | 78 | 85:15 |
| Oxone® | 65 | 91:9 |
Optimal Protocol:
Tetrahydronaphthalene Ring Hydrogenation
Avoiding over-reduction of aromatic sulfonyl chlorides:
| Catalyst | Pressure (psi) | Temp (°C) | Dechlorination (%) |
|---|---|---|---|
| Pd/C (10%) | 50 | 80 | 12 |
| PtO₂ | 30 | 60 | 4 |
| Rh/Al₂O₃ | 45 | 70 | 8 |
Selected Conditions:
Scalability and Industrial Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Process Mass Intensity |
|---|---|---|
| 3-Cl-6-MeSO₂-pyridazine | 12,500 | 0.45 |
| 3-NH₂-PhBpin | 8,200 | 1.2 |
| Pd(dppf)Cl₂ | 320,000 | 0.03 |
Cost-Reduction Strategies:
- Catalyst recycling via magnetic nanoparticle immobilization (7 cycles, 94% retention)
- In situ generation of sulfonyl chlorides from NaSO₃H/POCl₃
Emerging Methodologies
Continuous Flow Sulfonamation
Microreactor technology enhances exothermic control:
Enzymatic Sulfurylation
Novel sulfotransferase mutants enable:
- 97% ee in methylsulfonyl installation
- Phosphate buffer system, 37°C, 24h
Q & A
Q. What are the recommended multi-step synthetic protocols for N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the pyridazine ring via cyclization reactions using precursors like hydrazine derivatives and diketones.
- Step 2 : Sulfonylation of the pyridazine intermediate with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts).
- Step 3 : Coupling the sulfonylated pyridazine with a 3-aminophenylmethylsulfonyl group via nucleophilic aromatic substitution.
- Critical Parameters : Use polar aprotic solvents (DMF, acetonitrile) at 60–80°C, inert atmosphere (N₂/Ar) to prevent oxidation, and reaction times of 12–24 hours. Monitor intermediates via TLC and purify via column chromatography .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and integration ratios. For example, the methylsulfonyl group (-SO₂CH₃) shows distinct singlet peaks at ~3.3 ppm (¹H) and 40–45 ppm (¹³C).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C₂₃H₂₄N₃O₄S₂: ~494.12 g/mol).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures. Measure concentrations via UV-Vis spectroscopy at λmax (~260–280 nm for pyridazine derivatives).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-MS. Monitor hydrolysis of sulfonamide bonds at extreme pH (1–13) .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing by-products like desulfonylated intermediates?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to test solvent polarity (DMF vs. THF), temperature (50–100°C), and catalyst loading (1–5 mol% Pd(OAc)₂ for coupling steps).
- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or optimize stoichiometry (1.2:1 molar ratio of sulfonyl chloride to amine).
- In Situ Monitoring : Employ ReactIR to track reaction progress and terminate before side reactions dominate .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC₅₀ values in kinase inhibition assays)?
- Methodological Answer :
- Assay Standardization : Compare protocols for ATP concentration, incubation time, and enzyme sources (e.g., recombinant vs. native kinases).
- Purity Validation : Ensure >95% purity via HPLC and confirm absence of endotoxins.
- Structural Analog Analysis : Test derivatives (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate substituent effects. Cross-reference SAR data from related pyridazine-sulfonamides .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Library Synthesis : Generate analogs with modifications to:
- Pyridazine Ring : Vary substituents (e.g., morpholino, nitro groups) at position 6.
- Tetrahydronaphthalene Moiety : Test fused vs. non-fused ring systems.
- Biological Testing : Screen against target panels (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity trends .
Q. What methodologies address discrepancies in thermal stability data reported for similar sulfonamides?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under N₂ vs. air to assess oxidative stability.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and compare with literature.
- Controlled Humidity Studies : Correlate hygroscopicity with stability using dynamic vapor sorption (DVS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
